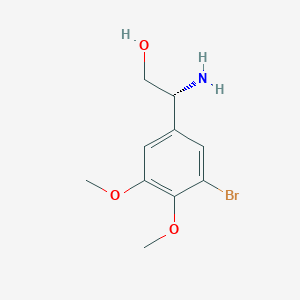
(r)-2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of both amino and hydroxyl functional groups, along with bromine and methoxy substituents on the aromatic ring, makes it a versatile molecule for chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-ol typically involves the following steps:
Bromination: The starting material, 3,4-dimethoxyphenyl, undergoes bromination to introduce the bromine atom at the 3-position.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 2-position.
Hydroxylation: Finally, the hydroxyl group is introduced at the ethan-1-ol position through a suitable hydroxylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding: The compound could potentially bind to specific receptors in biological systems.
Medicine
Drug Development: Its structural features make it a candidate for drug development, particularly in targeting specific biological pathways.
Pharmacological Studies: It can be used in pharmacological studies to understand its effects on biological systems.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
Chemical Manufacturing: It can be used as an intermediate in the production of various chemicals.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-ol would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Binding: It may interact with receptors on cell surfaces, modulating their activity.
Signal Transduction Pathways: The compound could influence signal transduction pathways by interacting with key proteins involved in these processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol: Similar structure with a chlorine atom instead of bromine.
®-2-Amino-2-(3-fluoro-4,5-dimethoxyphenyl)ethan-1-ol: Similar structure with a fluorine atom instead of bromine.
®-2-Amino-2-(3-iodo-4,5-dimethoxyphenyl)ethan-1-ol: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in ®-2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-ol may confer unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s interactions with other molecules, potentially leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C10H14BrNO3 |
|---|---|
Poids moléculaire |
276.13 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(3-bromo-4,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H14BrNO3/c1-14-9-4-6(8(12)5-13)3-7(11)10(9)15-2/h3-4,8,13H,5,12H2,1-2H3/t8-/m0/s1 |
Clé InChI |
FTUDQTVIKOOXLA-QMMMGPOBSA-N |
SMILES isomérique |
COC1=C(C(=CC(=C1)[C@H](CO)N)Br)OC |
SMILES canonique |
COC1=C(C(=CC(=C1)C(CO)N)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



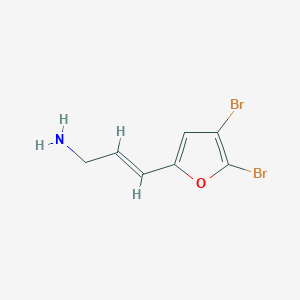

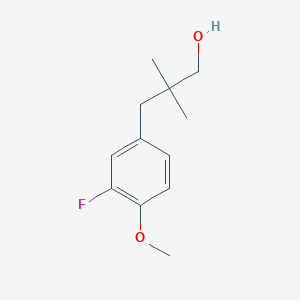
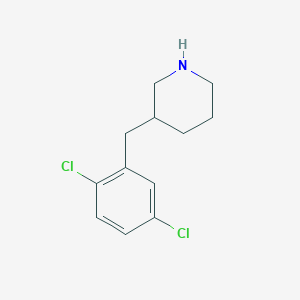
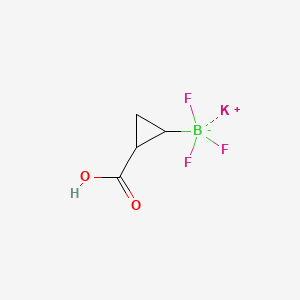

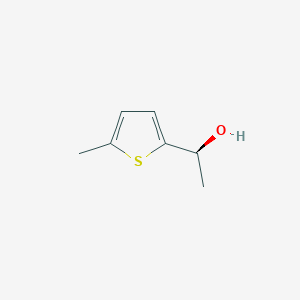
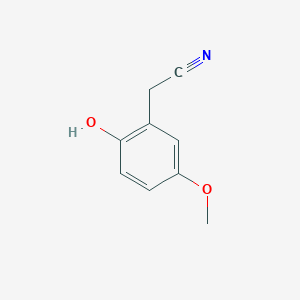

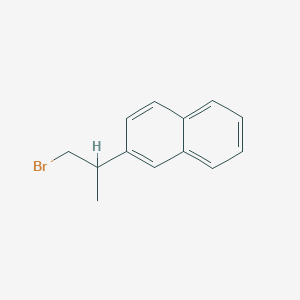
![3-(4-Piperidinyl)imidazo[1,2-a]pyridine](/img/structure/B13610564.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13610567.png)

